スクテバルバチン X

概要

説明

科学的研究の応用

Scutebarbatine X has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of neo-clerodane diterpenoids.

Medicine: Its anti-inflammatory properties make it a candidate for the development of anti-inflammatory drugs.

作用機序

- Scutebarbatine X primarily targets specific cellular components or proteins. Although detailed information about its specific targets is limited, we know that it exhibits anti-inflammatory properties .

- One of the mechanisms of action of Scutebarbatine X could involve inhibition of platelet-derived growth factor β (PDGF-β) production. PDGF-β is crucial in fibrogenesis progression and activation of hepatic stellate cells (HSCs) .

Target of Action

Mode of Action

生化学分析

Biochemical Properties

Scutebarbatine X plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to significantly reduce the production of nitric oxide in lipopolysaccharide-stimulated BV2 microglial cells, with an IC50 value of 27.4 μM . Scutebarbatine X also dose-dependently decreases the expression of inducible nitric oxide synthase (iNOS) in these cells . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

Scutebarbatine X exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis through a caspase-dependent pathway, leading to the activation of p38 mitogen-activated protein kinase (MAPK) and endoplasmic reticulum stress . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells, Scutebarbatine X induces DNA damage, cell cycle arrest, and apoptosis by modulating the MAPK and EGFR/Akt signaling pathways .

Molecular Mechanism

The molecular mechanism of Scutebarbatine X involves several key interactions at the molecular level. It binds to and inhibits the activity of pro-survival proteins, such as the Inhibitors of Apoptosis (IAPs), thereby promoting apoptosis in cancer cells . Additionally, Scutebarbatine X induces reactive oxygen species (ROS)-mediated DNA damage and apoptosis in breast cancer cells by modulating the MAPK and EGFR/Akt signaling pathways . These interactions underscore the compound’s potential as a therapeutic agent for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Scutebarbatine X have been observed to change over time. Studies have shown that Scutebarbatine X induces apoptosis in human colon cancer Caco-2 cells within 24 hours of incubation . The compound’s stability and degradation over time are crucial factors in its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that Scutebarbatine X maintains its efficacy in inducing apoptosis and inhibiting cell proliferation over extended periods .

Dosage Effects in Animal Models

The effects of Scutebarbatine X vary with different dosages in animal models. In studies involving transplanted tumor nude mice, Scutebarbatine X exhibited significant antitumor effects at various dosages . High doses of the compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Scutebarbatine X is involved in several metabolic pathways, including hydrolysis, oxidation, hydrogenation, and dehydration . The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of Scutebarbatine X within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall efficacy and function . Understanding these processes is crucial for optimizing the delivery and therapeutic potential of Scutebarbatine X.

Subcellular Localization

Scutebarbatine X is localized within specific subcellular compartments, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, where it exerts its effects . This subcellular localization is vital for understanding the precise mechanisms through which Scutebarbatine X exerts its therapeutic effects.

準備方法

Synthetic Routes and Reaction Conditions: Scutebarbatine X is typically isolated from the aerial parts of Scutellaria barbata through a series of chromatographic techniques. The process involves activity-guided isolation using silica-gel column chromatography, reverse-phase C18 medium-pressure liquid chromatography, and preparative high-performance liquid chromatography .

Industrial Production Methods: While there is no large-scale industrial production method specifically documented for Scutebarbatine X, the isolation process from Scutellaria barbata can be scaled up using similar chromatographic techniques. The plant material is first extracted with ethanol, followed by fractionation and purification to obtain the desired compound .

化学反応の分析

Types of Reactions: Scutebarbatine X undergoes various chemical reactions, including:

Oxidation: This reaction can introduce hydroxyl groups into the molecule.

Reduction: This reaction can reduce double bonds or carbonyl groups.

Substitution: This reaction can replace functional groups with others, such as acetylation or hydroxylation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like acetic anhydride for acetylation or hydroxylamine for hydroxylation.

Major Products: The major products formed from these reactions include various hydroxylated, acetylated, and reduced derivatives of Scutebarbatine X .

類似化合物との比較

- Scutebarbatine A

- Scutebarbatine B

- Scutebarbatine F

- Scutebarbatine G

- Scutebarbatine W

- Scutebarbatine Z

Comparison: Scutebarbatine X is unique among its analogs due to its specific anti-inflammatory and neuroprotective properties. While other scutebarbatines also exhibit biological activities, Scutebarbatine X has shown a more potent inhibition of nitric oxide production, making it particularly valuable in the study of neuroinflammation .

特性

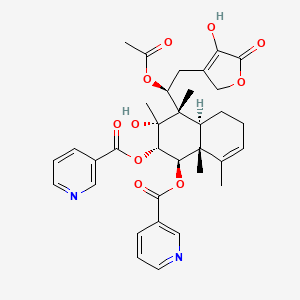

IUPAC Name |

[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O10/c1-19-9-6-12-24-32(19,3)27(45-29(39)21-10-7-13-35-16-21)28(46-30(40)22-11-8-14-36-17-22)34(5,42)33(24,4)25(44-20(2)37)15-23-18-43-31(41)26(23)38/h7-11,13-14,16-17,24-25,27-28,38,42H,6,12,15,18H2,1-5H3/t24-,25-,27-,28-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVZWLNTNWLURP-NCDJTCFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Scutebarbatine X in the quality control of Scutellariae Barbatae Herba?

A1: Research has shown that Scutebarbatine X, along with Scutellarin, Acteoside, and Scutellarein, can serve as a differential chemical marker for Scutellariae Barbatae Herba. These compounds (with VIP>1) were identified through chemometric analysis, specifically Hierarchical Cluster Analysis (HCA) and Partial Least Square Discriminant Analysis (PLS-DA), to differentiate between various batches of the herb. This finding suggests that Scutebarbatine X levels can be used to classify and potentially standardize the quality of Scutellariae Barbatae Herba for medicinal purposes. []

Q2: How does Scutebarbatine X compare to other isolated compounds from Scutellaria barbata in terms of its ability to reduce neuroinflammation?

A2: Scutebarbatine X demonstrates potent inhibitory activity against Nitric Oxide (NO) production in LPS-stimulated BV2 microglial cells, a key indicator of neuroinflammation. With an IC50 value of 27.4 μM, it proves to be one of the most effective compounds isolated from Scutellaria barbata for this purpose. While 6-Methoxynaringenin exhibits slightly stronger inhibition (IC50 of 25.8 μM), Scutebarbatine X stands out alongside this flavonoid as a promising candidate for further investigation into its potential neuroprotective properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。